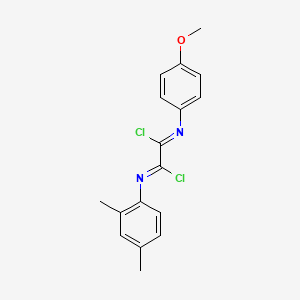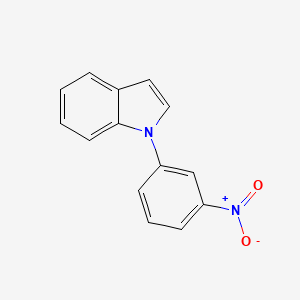![molecular formula C14H14ClN3O2 B12516937 6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide CAS No. 676497-75-9](/img/structure/B12516937.png)
6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a phenoxy group at the 4-position, which is further substituted with a 2-aminoethyl and a chlorine atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chlorophenol with 2-bromoethylamine under basic conditions to form 4-(2-aminoethyl)-2-chlorophenol.
Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a pyridine derivative, such as 3-chloropyridine-2-carboxamide, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-Aminoethyl)phenoxy]pyridine-3-carboxamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-[4-(2-Hydroxyethyl)-2-chlorophenoxy]pyridine-3-carboxamide: Contains a hydroxyethyl group instead of an aminoethyl group, which may alter its chemical and biological properties.
6-[4-(2-Aminoethyl)-2-fluorophenoxy]pyridine-3-carboxamide: Substitutes the chlorine atom with a fluorine atom, potentially affecting its electronic properties and reactivity.
Uniqueness
The presence of both the aminoethyl and chlorine substituents in 6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide imparts unique chemical and biological properties, making it distinct from similar compounds. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
676497-75-9 |
|---|---|
Molecular Formula |
C14H14ClN3O2 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
6-[4-(2-aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-7-9(5-6-16)1-3-12(11)20-13-4-2-10(8-18-13)14(17)19/h1-4,7-8H,5-6,16H2,(H2,17,19) |
InChI Key |
YVNFYDKATLXMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)OC2=NC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



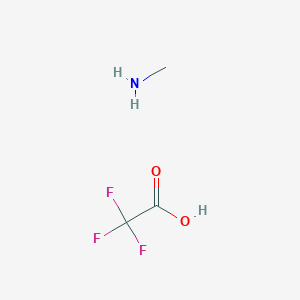
![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)

![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)
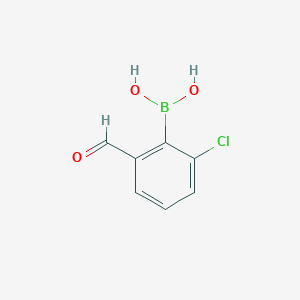
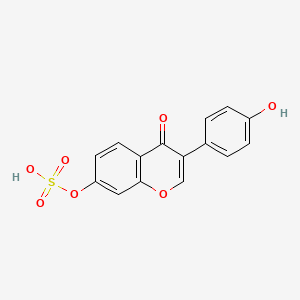
![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)

